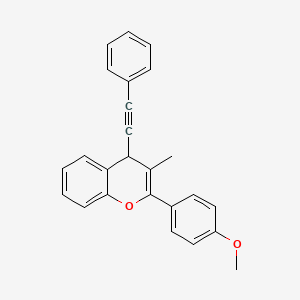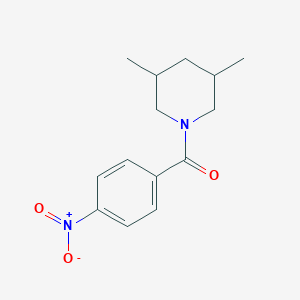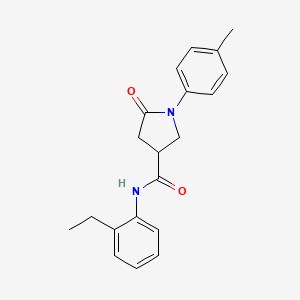![molecular formula C14H23NO2 B4965815 N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B4965815.png)
N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)tricyclo[43113,8]undecane-1-carboxamide is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide typically involves the reaction of tricyclo[4.3.1.13,8]undecane-1-carboxylic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.
Substitution: Thionyl chloride (SOCl2), reflux conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of the chloro compound.
科学的研究の応用
N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its antiviral properties, particularly against influenza viruses.
作用機序
The mechanism of action of N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, possibly proteins or enzymes, to exert its effects. The hydroxyl and amide groups may play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tricyclo[4.3.1.13,8]undecane-1-carboxylic acid: The parent compound, which lacks the hydroxyethyl and amide functionalities.
N-(2-hydroxyethyl)adamantane-1-carboxamide: A structurally similar compound with an adamantane core instead of the tricyclic undecane structure.
Uniqueness
N-(2-hydroxyethyl)tricyclo[43113,8]undecane-1-carboxamide is unique due to its tricyclic structure, which imparts distinct steric and electronic properties
特性
IUPAC Name |
N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c16-4-3-15-13(17)14-7-10-1-2-11(8-14)6-12(5-10)9-14/h10-12,16H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAKGTQVACDSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
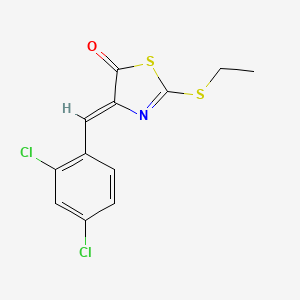
![4-methyl-2-[(6-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4965742.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4965746.png)
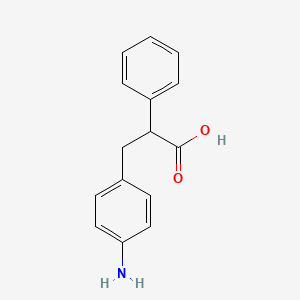
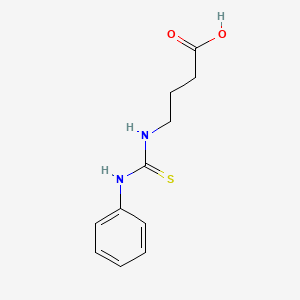
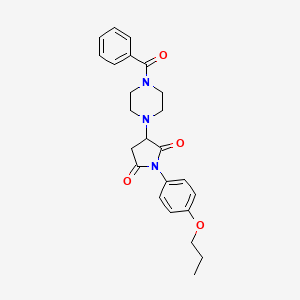
![1-(4-chlorophenyl)-5-cyclohexylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B4965780.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)
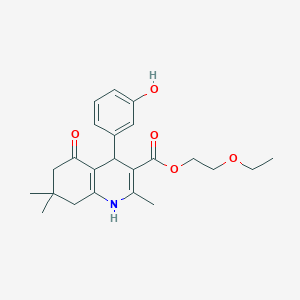
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)
